![molecular formula C19H19F3N4O2 B2778610 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone CAS No. 2034338-87-7](/img/structure/B2778610.png)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone
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Overview
Description
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19F3N4O2 and its molecular weight is 392.382. The purity is usually 95%.
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Biological Activity
The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and implications for drug development.
The primary mechanism of action for this compound involves its role as a Core Protein Allosteric Modulator (CpAM) targeting the Hepatitis B Virus (HBV) core protein. By modulating the conformation of the HBV core protein, the compound disrupts the viral life cycle, leading to a significant reduction in viral load. This modulation is crucial for developing antiviral therapies aimed at HBV infection.
This compound exhibits various biochemical properties that contribute to its biological activity:
- Enzyme Interactions : It interacts with cytochrome P450 enzymes, which are vital for drug metabolism. Such interactions can lead to either inhibition or activation of enzymatic activity.
- Cell Signaling Pathways : The compound influences key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. It also alters gene expression related to apoptosis and cell cycle regulation.
Cellular Effects
The cellular effects of this compound are diverse:
- Cytotoxicity : Studies indicate that it exhibits cytotoxic effects on various cancer cell lines without significant toxicity to normal human cells (HEK-293) at effective concentrations. This selectivity is beneficial for therapeutic applications .
- Pro-apoptotic Properties : The compound has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors .
Research Applications
The compound has several promising applications in scientific research:
- Antiviral Research : Investigated for its potential as an antiviral agent against HBV.
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development in oncology .
- Drug Development : As a lead compound in medicinal chemistry, it serves as a scaffold for synthesizing new derivatives with enhanced biological activity.
Case Studies
Several studies have highlighted the biological activity of related compounds and their implications:
- Anti-tubercular Activity : Derivatives based on similar structural motifs have shown significant activity against Mycobacterium tuberculosis, indicating that modifications to the piperazine or pyrazolo moiety can enhance biological efficacy .
- Cytotoxicity in Cancer Models : In vivo studies have demonstrated that compounds with similar structures can inhibit tumor growth significantly without apparent toxicity, suggesting that this class of compounds may have broad therapeutic potential .
Data Table: Biological Activity Overview
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antidepressant Effects : Some derivatives of tetrahydropyrazolo compounds have been shown to possess antidepressant properties by modulating neurotransmitter systems such as serotonin and norepinephrine.
- Anticancer Properties : Compounds with piperazine rings have demonstrated activity against various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Activity : Certain pyrazolo derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.
Drug Design and Development
The unique structural features of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone make it a candidate for drug design:
- Targeting CNS Disorders : Given its potential antidepressant effects, this compound could be explored for treating conditions like depression and anxiety.
- Cancer Therapeutics : Its anticancer properties warrant further investigation into its mechanism of action and efficacy against specific cancer types.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is essential for optimizing this compound:
- Modification of Substituents : Altering the trifluorobenzoyl group or the piperazine moiety could enhance selectivity and potency against target receptors or enzymes.
Case Study 1: Antidepressant Activity
A study exploring the effects of tetrahydropyrazolo derivatives on serotonin receptors demonstrated that modifications to the piperazine ring significantly influenced binding affinity and antidepressant-like behavior in animal models. The findings suggest that this compound could be developed as a novel antidepressant agent.
Case Study 2: Anticancer Efficacy
In vitro studies showed that related compounds exhibited cytotoxicity against breast cancer cell lines. The introduction of the trifluorobenzoyl group was found to enhance the compound's ability to induce apoptosis in cancer cells. Further studies are needed to evaluate its efficacy in vivo.
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c20-14-5-4-13(16(21)17(14)22)18(27)24-7-9-25(10-8-24)19(28)15-11-12-3-1-2-6-26(12)23-15/h4-5,11H,1-3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWMCLSYYUPQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C(=C(C=C4)F)F)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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